molecular formula C51H98O6 B1429306 Glyceryl tri(hexadecanoate-16,16,16-d3) CAS No. 285979-78-4

Glyceryl tri(hexadecanoate-16,16,16-d3)

Cat. No.: B1429306
CAS No.: 285979-78-4
M. Wt: 816.4 g/mol
InChI Key: PVNIQBQSYATKKL-GQALSZNTSA-N
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Description

Glyceryl tri(hexadecanoate-16,16,16-d3) is a deuterated form of glyceryl tripalmitate, where the hydrogen atoms at the 16th position of the hexadecanoate (palmitic acid) chains are replaced with deuterium. This compound is often used as a reference standard in various scientific studies due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glyceryl tri(hexadecanoate-16,16,16-d3) typically involves the esterification of glycerol with deuterated palmitic acid (hexadecanoic acid-16,16,16-d3). The reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under controlled temperature conditions to ensure complete esterification. The reaction can be represented as follows:

Glycerol+3Hexadecanoic acid-16,16,16-d3Glyceryl tri(hexadecanoate-16,16,16-d3)+3Water\text{Glycerol} + 3 \text{Hexadecanoic acid-16,16,16-d3} \rightarrow \text{Glyceryl tri(hexadecanoate-16,16,16-d3)} + 3 \text{Water} Glycerol+3Hexadecanoic acid-16,16,16-d3→Glyceryl tri(hexadecanoate-16,16,16-d3)+3Water

Industrial Production Methods

Industrial production of glyceryl tri(hexadecanoate-16,16,16-d3) follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or crystallization to obtain the desired compound with high deuterium content.

Chemical Reactions Analysis

Types of Reactions

Glyceryl tri(hexadecanoate-16,16,16-d3) can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into glycerol and deuterated palmitic acid in the presence of water and a catalyst.

    Oxidation: Formation of peroxides or other oxidized products under oxidative conditions.

    Reduction: Conversion to simpler hydrocarbons under reducing conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Hydrogen gas or other reducing agents.

Major Products Formed

Scientific Research Applications

Glyceryl tri(hexadecanoate-16,16,16-d3) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of glyceryl tri(hexadecanoate-16,16,16-d3) involves its incorporation into metabolic pathways where it mimics the behavior of natural glyceryl tripalmitate. The deuterium labeling allows for precise tracking using techniques such as mass spectrometry, providing insights into the dynamics of lipid metabolism and the role of fatty acids in various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Glyceryl tri(hexadecanoate): The non-deuterated form of the compound.

    Glyceryl tri(octadecanoate-18,18,18-d3): A similar compound with deuterated stearic acid.

    Glyceryl tri(dodecanoate-12,12,12-d3): A similar compound with deuterated lauric acid.

Uniqueness

Glyceryl tri(hexadecanoate-16,16,16-d3) is unique due to its specific deuterium labeling, which provides enhanced stability and precision in tracking metabolic processes compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where accurate measurement and analysis of lipid metabolism are crucial .

Properties

IUPAC Name

2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 16,16,16-trideuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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